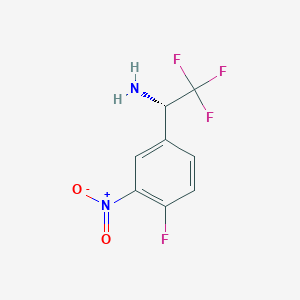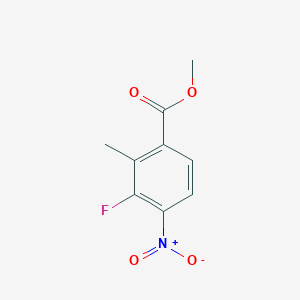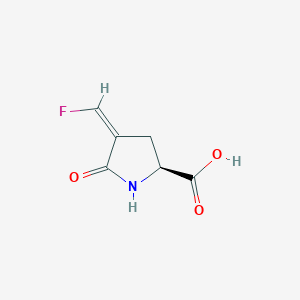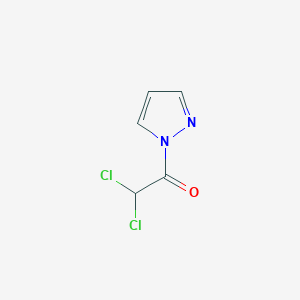![molecular formula C9H6F3NO2S B12869328 2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a methylthio group at the 2-position and a trifluoromethoxy group at the 7-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of appropriately substituted precursors. One common method involves the reaction of 2-aminophenol derivatives with aldehydes or ketones, followed by cyclization to form the benzoxazole ring. For example, the reaction of 2-aminophenol with a methylthio-substituted aldehyde under acidic conditions can yield the desired benzoxazole .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yields and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound .
化学反应分析
Types of Reactions
2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethoxy group can yield a variety of substituted benzoxazoles .
科学研究应用
2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
Similar Compounds
2-Methylthio Benzoxazole: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
7-Trifluoromethoxy Benzoxazole:
Uniqueness
2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both the methylthio and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H6F3NO2S |
|---|---|
分子量 |
249.21 g/mol |
IUPAC 名称 |
2-methylsulfanyl-7-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NO2S/c1-16-8-13-5-3-2-4-6(7(5)14-8)15-9(10,11)12/h2-4H,1H3 |
InChI 键 |
ZZGHJCKVJPTCJH-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(O1)C(=CC=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
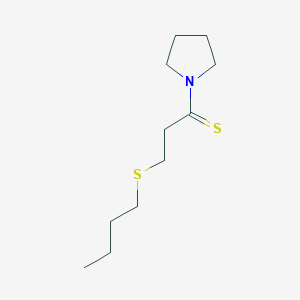
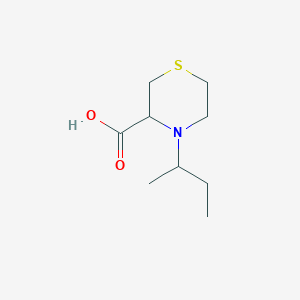
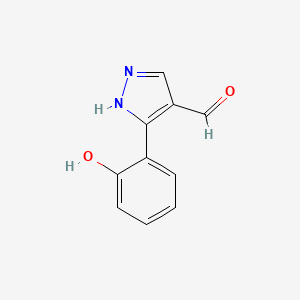
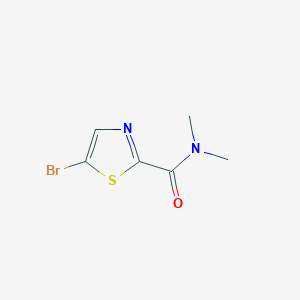


![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)

